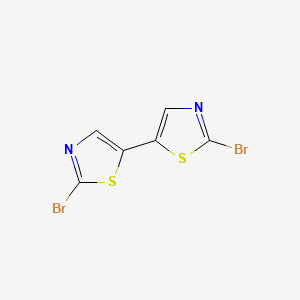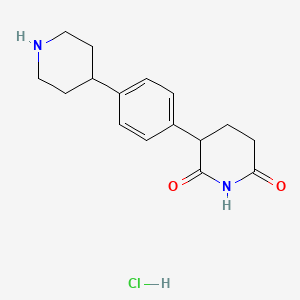
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride is a functionalized cereblon ligand used in the development of Thalidomide-based PROTACs (proteolysis-targeting chimeras). This compound allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions. It is a basic building block for making protein degrader libraries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction.
Attachment of the Phenyl Group: The phenyl group is introduced via a substitution reaction.
Formation of the Piperidine-2,6-dione: The piperidine-2,6-dione structure is formed through a series of oxidation and reduction reactions.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Processing: Large reactors are used to carry out the cyclization, substitution, and oxidation-reduction reactions.
Purification: The compound is purified using techniques such as crystallization and chromatography.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the piperidine ring or the phenyl group.
Substitution: The compound can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can have different functional groups attached to the piperidine or phenyl rings .
Applications De Recherche Scientifique
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of PROTACs for targeted protein degradation.
Medicine: It is involved in drug discovery and development, particularly for diseases where protein degradation is a therapeutic strategy.
Industry: The compound is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
The mechanism of action of 3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride involves its role as a cereblon ligand. It binds to the cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the complex, leading to their ubiquitination and subsequent degradation by the proteasome. This process is the basis for the development of PROTACs, which are designed to selectively degrade disease-causing proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thalidomide: A well-known cereblon ligand used in the treatment of multiple myeloma.
Lenalidomide: A derivative of thalidomide with improved efficacy and reduced side effects.
Pomalidomide: Another derivative of thalidomide with potent anti-cancer properties.
Uniqueness
3-(4-(Piperidin-4-yl)phenyl)piperidine-2,6-dione hydrochloride is unique due to its specific structure, which allows for rapid conjugation with carboxyl linkers and its role as a building block for protein degrader libraries. This makes it a valuable tool in the development of targeted protein degradation therapies .
Propriétés
Formule moléculaire |
C16H21ClN2O2 |
|---|---|
Poids moléculaire |
308.80 g/mol |
Nom IUPAC |
3-(4-piperidin-4-ylphenyl)piperidine-2,6-dione;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-15-6-5-14(16(20)18-15)13-3-1-11(2-4-13)12-7-9-17-10-8-12;/h1-4,12,14,17H,5-10H2,(H,18,19,20);1H |
Clé InChI |
SQUVTRFFTMQQDN-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)NC(=O)C1C2=CC=C(C=C2)C3CCNCC3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



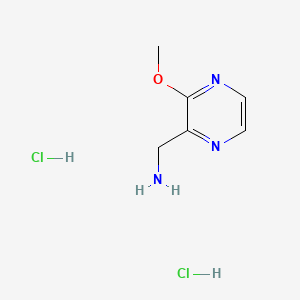
![Ethyl 2-bromo-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13914323.png)
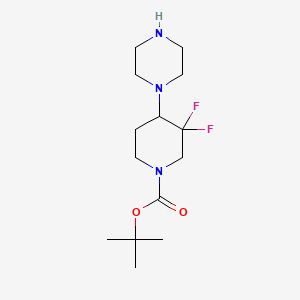
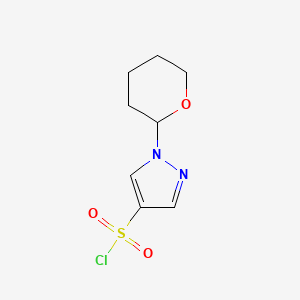
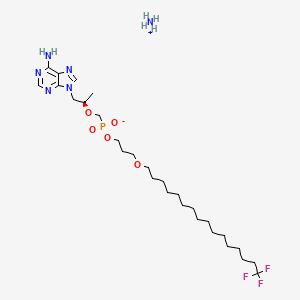
![[4-[5-Methyl-3-(trifluoromethyl)pyrazol-1-yl]phenyl]methanol](/img/structure/B13914341.png)
![[1-[[(3R)-3-Fluoropyrrolidin-1-YL]methyl]cyclopropyl]methanol](/img/structure/B13914346.png)
![[(1R,2R,4S)-2-methoxy-4-[(2R)-2-[(1R,9S,12S,14R,15R,16Z,18R,19R,21R,23S,24Z,26Z,28Z,30S,32S,35R)-1,14,18-trihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,20-tetraoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]cyclohexyl] N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[4-[7-(6-aminopyridin-3-yl)-3,5-dihydro-2H-1,4-benzoxazepine-4-carbonyl]-2-fluoro-3-methylphenyl]sulfonylethylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13914369.png)
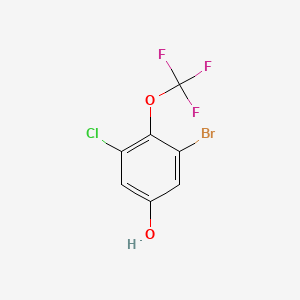
![tert-Butyl 4-(prop-2-yn-1-yl)-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B13914376.png)
![ethyl 1-methyl-7-oxo-6H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13914381.png)
![1-[(1S,2S)-2,3-Dihydro-2-hydroxy-1H-inden-1-yl]-3-(2,4,6-trimethylphenyl)--4,5-dihydro-1H-imidazolium Hexafluorophosphate](/img/structure/B13914386.png)
